Stereochemical Differentiation: 3-Methyl Substitution Confers Chiral Recognition Not Achievable with Unsubstituted Morpholine Analogs
The 3-methyl substitution on the morpholine ring of CAS 1215927-36-8 introduces a stereogenic center, enabling enantioselective molecular recognition that unsubstituted morpholine analogs (e.g., 1-morpholinopropan-2-amine, CAS 50998-05-5) cannot achieve. In the context of mTOR kinase inhibitor development, (R)-3-methylmorpholine-containing triazines demonstrated potent mTOR inhibition, with the specific stereochemistry at the 3-position of the morpholine ring being critical for binding pocket complementarity [1]. The unsubstituted morpholine analog lacks this chiral recognition element entirely, rendering it incapable of conferring the same stereoselective target engagement profile .
| Evidence Dimension | Stereochemical complexity and chiral recognition capability |
|---|---|
| Target Compound Data | Contains chiral center at morpholine C3 position; (R)-enantiomer reported as active stereoisomer in mTOR inhibitor context |
| Comparator Or Baseline | 1-Morpholinopropan-2-amine (CAS 50998-05-5): achiral morpholine ring, no stereocenter present |
| Quantified Difference | Presence vs. absence of stereocenter: qualitative differentiation with documented enantioselective biological consequences |
| Conditions | Comparative structural analysis; mTOR kinase inhibition studies with (R)-3-methylmorpholine-containing triazines |
Why This Matters
For chiral lead optimization and enantioselective SAR campaigns, the stereochemical handle provided by CAS 1215927-36-8 enables exploration of enantiomer-dependent pharmacology that achiral analogs cannot support.
- [1] Richard DJ, Verheijen JC, Yu K, Zask A. Triazines incorporating (R)-3-methylmorpholine are potent inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters. 2010;20(8):2654-2657. View Source
